![molecular formula C11H20N4 B3082294 [3-(Dimethylamino)-2-(pyrazin-2-YL)propyl]dimethylamine CAS No. 112153-49-8](/img/structure/B3082294.png)
[3-(Dimethylamino)-2-(pyrazin-2-YL)propyl]dimethylamine
Overview
Description
Synthesis Analysis
While the exact synthesis process for “[3-(Dimethylamino)-2-(pyrazin-2-YL)propyl]dimethylamine” is not specified, related compounds such as Dimethylaminopropylamine (DMAPA) are commonly produced commercially via the reaction between dimethylamine and acrylonitrile . Another related compound, N-(Pyridin-2-yl)amides, were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Scientific Research Applications
- Bicyclo[1.1.1]pentane Building Block : TT-Py serves as a valuable building block in synthetic chemistry. Researchers have developed an expedient synthesis method for 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, which can be further modified to create novel drug candidates .
- TT-Py has intricate photophysical behavior. Researchers have prepared it through Stille coupling between 3-bromotriimidazo[1,2-a:1′,2′-c:1′′,2′′-e][1,3,5]triazine and 2-(tributylstannyl)pyridine. Characterization by NMR spectroscopy, mass spectrometry, and X-ray analysis has provided insights into its properties .
- TT-Py is part of a broader class of compounds containing fused heterocycles. Researchers have explored synthetic methods for preparing 1,2,3-triazole-fused pyrazines and pyridazines, which include TT-Py .
Medicinal Chemistry and Drug Discovery
Photophysical Behavior Studies
Heterocyclic Synthesis
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [3-(Dimethylamino)-2-(pyrazin-2-YL)propyl]dimethylamine Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with targets
properties
IUPAC Name |
N,N,N',N'-tetramethyl-2-pyrazin-2-ylpropane-1,3-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4/c1-14(2)8-10(9-15(3)4)11-7-12-5-6-13-11/h5-7,10H,8-9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEATABEPNMWLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CN(C)C)C1=NC=CN=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70764001 | |
Record name | N~1~,N~1~,N~3~,N~3~-Tetramethyl-2-(pyrazin-2-yl)propane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70764001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Dimethylamino)-2-(pyrazin-2-YL)propyl]dimethylamine | |
CAS RN |
112153-49-8 | |
Record name | N~1~,N~1~,N~3~,N~3~-Tetramethyl-2-(pyrazin-2-yl)propane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70764001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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